CJ-42794

Descripción general

Descripción

CJ-42794, también conocido como CJ-042794, es un antagonista selectivo del receptor de prostaglandina E subtipo 4 (EP4). Inhibe la unión de [3H]-prostaglandina E2 al receptor EP4 humano con una pKi media de 8,5. Este compuesto es al menos 200 veces más selectivo para el receptor EP4 humano que otros subtipos de receptores EP humanos (EP1, EP2 y EP3) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La ruta sintética suele implicar el uso de reactivos como compuestos aromáticos clorados y fenoles fluorados .

Métodos de producción industrial

La producción industrial de CJ-42794 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos como la purificación mediante cristalización y cromatografía para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

CJ-42794 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución son comunes, donde los grupos funcionales específicos se sustituyen por otros.

Reactivos y condiciones comunes

Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Reactivos como compuestos halogenados y nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden utilizarse para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Abdominal Aortic Aneurysm (AAA) Treatment

One of the most significant applications of CJ-42794 is in the treatment of abdominal aortic aneurysm (AAA). Research indicates that this compound effectively reduces AAA formation in mouse models. In a study involving ApoE -/- mice infused with angiotensin II, oral administration of this compound significantly decreased AAA progression over four weeks. The compound inhibited the degradation of elastic fibers and reduced the activation of matrix metalloproteinases (MMP)-2 and MMP-9, which are crucial in tissue remodeling during AAA development. Additionally, it lowered interleukin-6 (IL-6) levels in AAA tissues, suggesting a potential pharmacological strategy for managing this condition .

Table 1: Effects of this compound on AAA Models

| Parameter | Control Group | This compound Group |

|---|---|---|

| AAA Formation | High | Significantly Reduced |

| Elastic Fiber Degradation | High | Attenuated |

| MMP-2 Activation | High | Reduced |

| IL-6 Expression | High | Significantly Decreased |

Pain Management

Anti-inflammatory and Anti-allodynic Properties

This compound has shown promise in managing inflammatory pain. A study explored its effects as an EP4 receptor antagonist in various preclinical pain models. The compound demonstrated anti-allodynic activity, which refers to the alleviation of pain from stimuli that typically do not provoke pain. This effect was validated through computational docking studies that identified this compound as a potent antagonist with favorable pharmacokinetics .

Table 2: Efficacy of this compound in Pain Models

| Pain Model | Control Group Response | This compound Response |

|---|---|---|

| Inflammatory Pain (CFA model) | Significant Pain | Reduced Pain |

| Nociceptive Processing | High Sensitivity | Attenuated Sensitivity |

Immunological Applications

Impact on Th1/Th17 Cell Development

This compound's role extends to immunology, particularly in modulating T-cell responses. Studies have indicated that selective antagonism of the EP4 receptor can suppress Th1 and Th17 cell differentiation, which are pivotal in autoimmune diseases such as rheumatoid arthritis. The compound inhibited cytokine production associated with these T-cell subsets, demonstrating its potential as an anti-inflammatory agent .

Table 3: Effects on Cytokine Production

| Cytokine Type | Control Group Levels | This compound Levels |

|---|---|---|

| Th1 Cytokines | Elevated | Suppressed |

| Th17 Cytokines | Elevated | Suppressed |

Mecanismo De Acción

CJ-42794 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de prostaglandina E subtipo 4 (EP4). Esta inhibición evita la unión de la prostaglandina E2, bloqueando así las vías de señalización aguas abajo asociadas con este receptor. Los objetivos moleculares involucrados incluyen el receptor EP4 y moléculas de señalización asociadas como el monofosfato de adenosina cíclico (AMPc) .

Comparación Con Compuestos Similares

Compuestos similares

Rofecoxib: Un inhibidor selectivo de la ciclooxigenasa-2 (COX-2) que se utiliza por sus propiedades antiinflamatorias.

Indometacina: Un fármaco antiinflamatorio no esteroideo (AINE) que inhibe las enzimas COX-1 y COX-2.

Unicidad de CJ-42794

This compound es único debido a su alta selectividad para el receptor EP4, lo que lo distingue de otros compuestos que se dirigen a diferentes receptores de prostaglandina o enzimas ciclooxigenasa. Esta selectividad lo convierte en una herramienta valiosa para estudiar el papel específico de EP4 en varios procesos fisiológicos y patológicos .

Actividad Biológica

CJ-42794 is a selective antagonist of the prostaglandin E2 receptor subtype EP4, which has garnered attention for its diverse biological activities, particularly in the context of inflammation, cardiovascular health, and cancer. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.

This compound functions primarily by inhibiting the EP4 receptor, which plays a critical role in mediating the effects of prostaglandin E2 (PGE2) in various physiological processes. PGE2 is known to influence inflammation, pain perception, and cellular proliferation. By blocking EP4 signaling, this compound can modulate these processes, making it a candidate for therapeutic interventions in inflammatory diseases and cancer.

Biological Activity Overview

-

Cardiovascular Effects :

- In a study involving mice with experimental autoimmune myocarditis (EAM), daily administration of this compound exacerbated myocardial inflammation compared to vehicle-treated controls. This was evidenced by increased inflammatory areas and elevated levels of RORγt, a transcription factor associated with Th17 cell differentiation .

- The compound's antagonistic effects on EP4 signaling suggest that it may negatively impact cardiac function under certain pathological conditions.

- Cancer Therapeutics :

- Inflammation Modulation :

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Myocarditis Model :

- In EAM models, treatment with this compound led to significant increases in inflammatory markers compared to controls. The study highlighted the role of EP4 antagonism in worsening cardiac inflammation, suggesting that while targeting EP4 may have therapeutic potential, it also necessitates careful consideration of timing and context .

- Cancer Cell Lines :

Propiedades

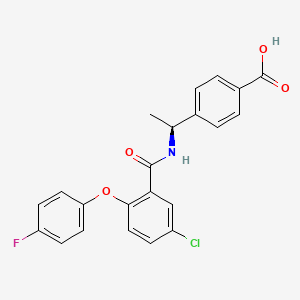

IUPAC Name |

4-[(1S)-1-[[5-chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClFNO4/c1-13(14-2-4-15(5-3-14)22(27)28)25-21(26)19-12-16(23)6-11-20(19)29-18-9-7-17(24)8-10-18/h2-13H,1H3,(H,25,26)(H,27,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBNCZHVEXULBD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468041 | |

| Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847728-01-2 | |

| Record name | 4-{(1S)-1-[5-Chloro-2-(4-fluorophenoxy)benzamido]ethyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.